molecular formula C7H4BrFN2O4 B1446427 4-Bromo-2,5-dinitro-3-fluorotoluene CAS No. 1352396-28-1

4-Bromo-2,5-dinitro-3-fluorotoluene

Cat. No.: B1446427
CAS No.: 1352396-28-1
M. Wt: 279.02 g/mol
InChI Key: RDNSGLWHGKVLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-dinitro-3-fluorotoluene is an organic compound with the chemical formula C7H4BrN2O4F. It is also known as 4-Bromo-2,5-dinitrofluoro-3-toluene. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a toluene ring, making it a highly functionalized aromatic compound.

Preparation Methods

The synthesis of 4-Bromo-2,5-dinitro-3-fluorotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromo-3-fluorotoluene, followed by further functionalization to introduce the nitro groups at the desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Bromo-2,5-dinitro-3-fluorotoluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Oxidation Reactions: The methyl group on the toluene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Bromo-2,5-dinitro-3-fluorotoluene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dinitro-3-fluorotoluene involves its interaction with various molecular targets, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like nitro and fluorine can significantly influence its reactivity and interaction with other molecules.

Comparison with Similar Compounds

4-Bromo-2,5-dinitro-3-fluorotoluene can be compared with similar compounds such as:

    4-Bromo-3-fluorotoluene: Lacks the nitro groups, making it less reactive in certain substitution reactions.

    2-Bromo-5-fluorotoluene: Has a different substitution pattern, affecting its chemical properties and reactivity.

    4-Bromo-2,5-dinitrotoluene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-bromo-3-fluoro-1-methyl-2,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O4/c1-3-2-4(10(12)13)5(8)6(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNSGLWHGKVLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,5-dinitro-3-fluorotoluene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-dinitro-3-fluorotoluene
Reactant of Route 3
4-Bromo-2,5-dinitro-3-fluorotoluene
Reactant of Route 4
4-Bromo-2,5-dinitro-3-fluorotoluene
Reactant of Route 5
4-Bromo-2,5-dinitro-3-fluorotoluene
Reactant of Route 6
4-Bromo-2,5-dinitro-3-fluorotoluene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.